tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate physical properties
tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate physical properties
An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate
Executive Summary
This technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate (CAS No. 1630906-54-5). As a bifunctional molecule featuring a rigid bicyclooctane scaffold, this compound has emerged as a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Understanding its fundamental properties is critical for researchers in drug discovery and chemical synthesis to ensure its effective application, proper handling, and the reproducibility of experimental outcomes. This document synthesizes available data with established analytical methodologies to serve as a practical reference for laboratory professionals.
Introduction to the Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane core is a highly rigid, three-dimensional cage-like structure. Unlike flexible aliphatic chains or flat aromatic rings, its conformational rigidity provides a well-defined spatial arrangement for appended functional groups. This property is exceptionally valuable in medicinal chemistry for probing ligand-receptor interactions where precise vector positioning is paramount. The introduction of substituents at the bridgehead positions (C1 and C4) creates specific, non-planar exit vectors that can be exploited to optimize binding affinity and selectivity. Furthermore, the saturated, non-aromatic nature of the scaffold often improves metabolic stability and aqueous solubility compared to traditional phenyl linkers.[3][4]
1.1. Significance as a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] The linker component, which connects the target-binding ligand and the E3 ligase-binding ligand, is not merely a spacer; its length, rigidity, and chemical nature are critical determinants of PROTAC efficacy. tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate serves as a precursor to rigid linkers, offering a defined and predictable structure to optimize the ternary complex formation between the target, the PROTAC, and the E3 ligase.[1][5] The Boc-protected amine and the free primary amine provide orthogonal handles for sequential chemical elaboration.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of successful research. These parameters influence everything from reaction kinetics and purification strategies to formulation and biological assay design.
2.1. Chemical Structure and Identifiers
The structure of the molecule is defined by a bicyclo[2.2.2]octane core with a primary amine at the C4 position and a tert-butoxycarbonyl (Boc)-protected amine at the C1 position.
Caption: 2D representation of tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 1630906-54-5 | [6][7][8] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [7] |
| Molecular Weight | 240.35 g/mol | [3][7][9] |
| IUPAC Name | tert-butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate | |
| InChI Key | GRVKFPSOHUZDAY-UHFFFAOYSA-N | [10] |
| SMILES | O=C(OC(C)(C)C)NC12CCC(N)(CC1)CC2 | [7] |
2.2. Tabulated Physical Properties
The physical properties dictate the compound's behavior in various laboratory settings. The data presented below is a consolidation of information from chemical suppliers and computational databases. Note that some values are predicted and should be confirmed experimentally for critical applications.
Table 2: Summary of Physical and Computed Properties
| Property | Value | Type | Source(s) |
| Physical Form | Solid | Experimental | |
| Melting Point | Not available | - | |
| Boiling Point | Not available | - | |
| pKa (Strongest Basic) | 12.72 ± 0.40 | Predicted | [11] |
| LogP (Octanol-Water Partition) | 2.3152 | Computed | [7] |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | Computed | [7] |
| Hydrogen Bond Donors | 2 | Computed | [7] |
| Hydrogen Bond Acceptors | 3 | Computed | [7] |
| Rotatable Bonds | 1 | Computed | [7] |
Spectroscopic Profile (Expected)
While specific spectra are proprietary to suppliers, the chemical structure allows for an expert prediction of the key spectroscopic features essential for identity confirmation.
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¹H NMR (Proton NMR): The spectrum will be characterized by a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The protons on the bicyclooctane cage will appear as a series of complex multiplets in the aliphatic region (typically 1.5-2.0 ppm). The NH proton of the carbamate and the two NH₂ protons of the amine group will appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration.
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¹³C NMR (Carbon NMR): The spectrum should show 8 distinct signals for the bicyclooctane core carbons, although some may overlap. The carbonyl carbon of the carbamate will appear significantly downfield (~155 ppm). The quaternary carbons of the tert-butyl group will be visible around 80 ppm (C(CH₃)₃) and 28 ppm ((CH₃)₃).
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Infrared (IR) Spectroscopy: Key vibrational stretches are expected. The N-H stretches of the primary amine and the carbamate will appear as moderate bands in the 3300-3500 cm⁻¹ region. A strong, sharp peak around 1680-1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the carbamate functional group.[12]
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Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the primary expected ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 241.19.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized protocols must be employed. The following section details methodologies for determining key physical properties for this class of compound.
4.1. Rationale for Method Selection
For a crystalline solid research chemical, the melting point is a primary indicator of purity. The aqueous solubility is a critical parameter for any compound intended for biological assays or as a drug substance. Finally, the pKa value governs the ionization state at physiological pH, which profoundly impacts solubility, permeability, and target binding. The chosen methods (capillary melting point, shake-flask solubility, and potentiometric titration for pKa) are robust, well-established, and require standard laboratory equipment.
Caption: Standard workflow for the physicochemical characterization of a research chemical.
4.2. Protocol 1: Melting Point Determination (Capillary Method)
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Preparation: Finely crush a small sample of the solid compound on a watch glass using a spatula.
-
Loading: Tap the open end of a capillary tube into the powder until a 2-3 mm column of the sample is packed at the bottom.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow range (<2°C) is indicative of high purity.
4.3. Protocol 2: Aqueous Solubility (Shake-Flask Method)
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Rationale: This equilibrium-based method is considered the "gold standard" for determining thermodynamic solubility.
-
Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial to create a slurry.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., at 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
4.4. Protocol 3: pKa Determination (Potentiometric Titration)
-
Rationale: This method measures the change in pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant.
-
Preparation: Accurately weigh and dissolve a sample of the compound in a solvent in which both the free base and its protonated salt are soluble (e.g., a mixture of methanol and water).
-
Titration: Place a calibrated pH electrode in the solution. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), recording the pH after each incremental addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. For a diamine, two inflection points may be observed.
Handling, Storage, and Safety
Proper handling is crucial to maintain the integrity of the compound and ensure laboratory safety.
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Storage: The compound should be stored in a refrigerator at approximately 4°C.[7] It should be kept in a tightly sealed container, protected from light and moisture to prevent degradation.[7]
-
Safety and Hazards: The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[10]
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
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H335: May cause respiratory irritation.[10]
-
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.
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Conclusion
tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate is a structurally important building block with well-defined three-dimensional characteristics. Its key physical properties, including its solid form, predicted high basicity, and moderate lipophilicity (LogP ~2.3), make it suitable for applications in medicinal chemistry, particularly in the rational design of PROTAC linkers. While comprehensive experimental data on properties like melting point and solubility are not widely published, they can be reliably determined using the standardized protocols outlined in this guide. This document provides the foundational knowledge required for the confident and effective use of this versatile chemical tool in a research and development setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate | 1630907-27-5 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate | 1630906-54-5 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. 1630906-54-5|tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate|BLD Pharm [bldpharm.com]
- 9. appretech.com [appretech.com]
- 10. 1630906-54-5 | tert-butyl N-(4-amino-1-bicyclo[2.2.2]octanyl)carbamate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 11. 1630906-54-5 | CAS数据库 [chemicalbook.com]
- 12. tert-Butyl carbamate [webbook.nist.gov]
